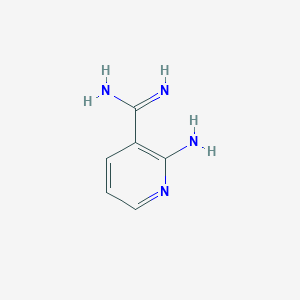

2-Aminonicotinimidamide

Descripción

2-Aminonicotinimidamide, systematically named 2-aminopyridine-3-carboximidamide, is a derivative of nicotinamide (B372718) that features a terminal imidamide group in place of the more common amide. This structural alteration from an oxygen to a nitrogen atom in the carboxamide group fundamentally changes the compound's electronic and hydrogen-bonding properties, opening up new avenues for its application in medicinal chemistry and materials science.

The nicotinamide framework is a well-established "privileged motif" in medicinal chemistry, found in numerous therapeutic agents. The broader class of nicotinimidamides, to which this compound belongs, has been a subject of increasing interest. These scaffolds are recognized as crucial intermediates in the synthesis of various nitrogen-containing heterocycles. nih.gov Research has demonstrated that nicotinimidamide derivatives can be synthesized efficiently through multicomponent reactions, highlighting their accessibility for chemical modifications. nih.govsigmaaldrich.com Furthermore, certain nicotinimidamide derivatives have exhibited significant in vitro cytotoxic activity against human cancer cell lines, underscoring their potential as antineoplastic agents and warranting deeper investigation into their therapeutic applications. sigmaaldrich.com

Given the bioactivity of related aminonicotinamide and nicotinimidamide compounds, several strategic research avenues for this compound can be envisioned. A primary focus would be its exploration in medicinal chemistry as a lead compound for the development of novel therapeutic agents. The presence of the amino and imidamide groups makes it a candidate for targeting enzymes such as histone deacetylases (HDACs) or 6-phosphogluconate dehydrogenase (6PGD), which are known to be modulated by other aminonicotinamide derivatives. Additionally, the unique coordination properties of the imidamide group could be exploited in the design of novel ligands for catalysis or as building blocks for advanced materials.

The history of aminonicotinamide derivatives is rooted in the broader development of pyridine (B92270) chemistry. The synthesis of simple aminopyridines was a significant focus in the early to mid-20th century, with various methods developed for their preparation from more readily available starting materials. For instance, 2-aminopyridine (B139424) can be prepared through methods like the Chichibabin reaction, while 3-aminopyridine (B143674) can be synthesized via a Hofmann rearrangement of nicotinamide. The development of synthetic routes to more complex derivatives, including those with carboxamide and eventually imidamide functionalities, has evolved with the advent of modern synthetic methodologies, including cross-coupling reactions and multicomponent strategies. The exploration of aminonicotinamides as bioactive molecules gained significant traction in the latter half of the 20th century, leading to the discovery of compounds with a range of biological activities, including antifungal and anticancer properties.

Chemical Profile of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research. While experimental data for this specific compound is not widely available in the published literature, its key properties can be calculated or inferred based on its chemical structure.

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H8N4 |

|---|---|

Peso molecular |

136.15 g/mol |

Nombre IUPAC |

2-aminopyridine-3-carboximidamide |

InChI |

InChI=1S/C6H8N4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H3,7,8)(H2,9,10) |

Clave InChI |

BZSWFLKCUDLBRQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(N=C1)N)C(=N)N |

Origen del producto |

United States |

Synthetic Methodologies for 2 Aminonicotinimidamide and Its Advanced Precursors

Physicochemical Properties

The fundamental properties of 2-Aminonicotinimidamide are summarized in the table below. The molecular formula and weight are calculated based on its atomic composition. Other properties are estimated based on the known characteristics of related compounds like 2-aminonicotinamide.

| Property | Value |

| IUPAC Name | 2-aminopyridine-3-carboximidamide |

| Molecular Formula | C₆H₈N₄ |

| Molecular Weight | 136.16 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not experimentally determined |

| Boiling Point | Not experimentally determined |

| Solubility | Expected to be soluble in polar organic solvents |

Structural Elucidation

The structure of this compound is characterized by a pyridine (B92270) ring substituted at the 2-position with an amino group (-NH₂) and at the 3-position with a carboximidamide group (-C(=NH)NH₂). The presence of multiple nitrogen atoms and N-H bonds suggests that this molecule can act as both a hydrogen bond donor and acceptor, which is a key feature influencing its potential biological activity and physical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial for the definitive structural confirmation of this compound upon its synthesis.

Synthesis Methodologies for this compound

While specific, documented synthetic procedures for this compound are scarce in the literature, its synthesis can be logically approached based on established methods for the formation of imidamide functionalities from nitriles or amides.

Proposed Synthetic Pathways

A plausible and widely used method for the synthesis of imidamides is the Pinner reaction. This approach would likely involve a two-step process starting from 2-aminonicotinonitrile.

Step 1: Formation of the Imidate Ester Hydrochloride The first step would involve the reaction of 2-aminonicotinonitrile with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride (HCl) gas. This reaction forms the corresponding imidate ester hydrochloride salt.

Step 2: Amination of the Imidate Ester The intermediate imidate ester hydrochloride would then be treated with ammonia (B1221849) in a suitable solvent. This step involves the nucleophilic attack of ammonia on the imidate carbon, followed by the elimination of the alcohol to yield the final product, this compound.

An alternative pathway could involve the direct conversion of 2-aminonicotinamide. This might be achieved by first converting the amide's carbonyl group into a more reactive species, such as a thioamide or an imidoyl chloride, followed by reaction with ammonia.

Potential Reaction Parameters

The successful synthesis of this compound would depend on the careful control of reaction conditions. The table below outlines potential parameters for the proposed Pinner reaction synthesis.

| Parameter | Proposed Conditions |

| Starting Material | 2-aminonicotinonitrile |

| Reagents | Anhydrous Ethanol, Anhydrous HCl gas, Anhydrous Ammonia |

| Solvent | Anhydrous diethyl ether or similar non-protic solvent for Step 1; Ethanol for Step 2 |

| Temperature | Low temperatures (e.g., 0 °C) for the introduction of HCl gas; Room temperature for amination |

| Reaction Time | Varies, requires monitoring by techniques like TLC or GC-MS |

| Purification | Crystallization or column chromatography |

Applications and Research Findings

The unique structural features of this compound suggest a range of potential applications in chemical research, particularly in medicinal chemistry and materials science.

Role in Medicinal Chemistry

Drawing parallels from the known biological activities of related compounds, this compound holds promise as a scaffold for drug discovery. The 6-aminonicotinamide (B1662401) isomer is a known inhibitor of 6-phosphogluconate dehydrogenase (6PGD), an enzyme involved in the pentose (B10789219) phosphate (B84403) pathway, which is often upregulated in cancer cells. It is plausible that this compound or its derivatives could exhibit similar inhibitory activities. Furthermore, the broader class of nicotinamides has been explored as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. The structural similarity of this compound to these inhibitors makes it a compelling candidate for screening in this area.

Utility in Materials Science

The presence of multiple nitrogen atoms with lone pairs of electrons makes this compound an interesting candidate as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The specific geometry and electronic properties of the resulting metal complexes could lead to materials with novel catalytic, magnetic, or photoluminescent properties. The ability of the molecule to form extensive hydrogen bond networks could also be exploited in the design of supramolecular assemblies with defined architectures.

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Catalytic Methodologies

The synthesis of this compound has traditionally involved solvent-based approaches, but modern synthetic chemistry increasingly emphasizes the development of solvent-free and advanced catalytic methods to enhance efficiency and environmental compatibility.

The most widely reported synthesis of this compound involves the reaction of 2-aminonicotinonitrile with ammonia. This reaction is typically facilitated by a basic catalyst, such as sodium methoxide, in a polar solvent like methanol (B129727) or ethanol. The catalyst's role is to deprotonate ammonia, generating a more potent nucleophile that readily attacks the nitrile carbon. While effective, this method's reliance on solvents presents opportunities for greener alternatives.

Solvent-free synthesis, a key principle of green chemistry, aims to reduce or eliminate the use of volatile organic compounds, which can be hazardous and costly to manage. diva-portal.org Techniques applicable to the synthesis of amidines include mechanochemistry (trituration or grinding) and direct heating of reactant mixtures, sometimes with a solid catalyst. For instance, the synthesis of various amides has been achieved under solvent-free conditions by triturating a carboxylic acid and urea (B33335) with boric acid as a catalyst, followed by direct heating. While not directly reported for this compound, this approach highlights a potential pathway for investigation.

Advanced catalytic systems offer another avenue for improving the synthesis. Lewis acid catalysts are known to activate nitriles toward nucleophilic attack. One example involves using Ytterbium(III) triflate (Yb(OTf)3) to promote amidation reactions on related nicotinamide (B372718) structures, suggesting its potential applicability for imidamide synthesis. Furthermore, palladium-catalyzed reactions have emerged as a powerful tool for forming C-N bonds and could be explored for novel synthetic routes to amidines. diva-portal.org The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is also of significant interest as it simplifies catalyst recovery and product purification, aligning with the goals of sustainable chemical production.

The table below summarizes catalytic and solvent conditions reported for the synthesis of this compound and related structures.

| Catalyst System | Reactants | Solvent | Key Features |

| Sodium Methoxide | 2-aminonicotinonitrile, Ammonia | Methanol/Ethanol | Basic catalysis; accelerates reaction by enhancing nucleophilicity of ammonia. |

| Ytterbium(III) triflate | 2-aminonicotinamide derivatives, Carboxamides | Mesitylene/DMF | Lewis acid catalysis; activates the carbonyl group for nucleophilic attack. |

| Boric Acid | Carboxylic Acids, Urea | Solvent-Free | Green chemistry approach; involves simple trituration and heating. |

| Palladium(II) Catalysis | Aryltrifluoroborates, Cyanamides | N/A | Enables formation of aryl amidines through C-N bond formation. diva-portal.org |

Atom Economy and Efficiency in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.com Reactions with high atom economy are inherently more efficient and generate less waste. greenchemistry-toolkit.org

The primary pathway to this compound is the addition reaction between 2-aminonicotinonitrile and ammonia:

C₆H₅N₃ + NH₃ → C₆H₈N₄

To calculate the theoretical atom economy of this reaction, we use the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

The relevant molecular weights are:

2-aminonicotinonitrile (C₆H₅N₃): ~119.13 g/mol

Ammonia (NH₃): ~17.03 g/mol

this compound (C₆H₈N₄): ~136.16 g/mol

Based on these values, the atom economy is calculated as follows:

Atom Economy = (136.16 / (119.13 + 17.03)) x 100% = (136.16 / 136.16) x 100% = 100%

The table below details the atom economy calculation for the synthesis of this compound.

| Reactant | Formula | Molecular Weight ( g/mol ) | Total Reactant MW ( g/mol ) |

| 2-aminonicotinonitrile | C₆H₅N₃ | 119.13 | 136.16 |

| Ammonia | NH₃ | 17.03 | |

| Product | Formula | Molecular Weight ( g/mol ) | Atom Economy (%) |

| This compound | C₆H₈N₄ | 136.16 | 100% |

This 100% theoretical atom economy is characteristic of addition reactions, where all atoms from the reactants are incorporated into the final product, with no byproducts formed. chemistry-teaching-resources.com This makes the synthesis of this compound from 2-aminonicotinonitrile and ammonia an intrinsically efficient and low-waste process from an atom economy perspective. In contrast, substitution or elimination reactions inherently have lower atom economies because atoms are lost in the form of leaving groups or eliminated molecules. chemistry-teaching-resources.com While the theoretical atom economy is 100%, the practical efficiency of the synthesis is determined by the reaction yield, which can be influenced by factors such as reaction conditions, catalyst efficiency, and product isolation methods.

Scale-Up Considerations and Process Optimization in this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful consideration of process optimization to ensure safety, efficiency, consistency, and cost-effectiveness. processmaker.comepoptia.com Key areas of focus include reactor technology, process parameter control, and workflow streamlining. epoptia.com

A significant advancement for the large-scale synthesis of this compound is the use of continuous flow reactors. Unlike traditional batch reactors, continuous flow systems offer superior control over critical process parameters such as temperature, pressure, and mixing. chim.it This precise control is crucial for managing the potentially exothermic nature of the reaction between 2-aminonicotinonitrile and ammonia, thereby enhancing safety and preventing the formation of undesired byproducts. The improved heat and mass transfer in miniaturized flow reactors can lead to higher yield consistency and reduced reaction times compared to batch processing. chim.it

Process optimization is a systematic approach to improving manufacturing workflows. processmaker.com For this compound production, this involves several steps:

Analysis of Current Processes : Identifying bottlenecks and inefficiencies in the existing synthesis protocol. epoptia.com

Parameter Optimization : Systematically varying reaction conditions (e.g., temperature, catalyst loading, reactant concentration, flow rate) to find the optimal balance for maximizing yield and purity while minimizing energy consumption and reaction time.

Downstream Processing : Streamlining the purification and isolation stages. This may involve developing crystallization procedures that minimize solvent use or implementing continuous separation techniques.

Automation and Control : Implementing automated systems to monitor and control the reaction in real-time, ensuring consistent product quality and reducing the need for manual intervention. panasonic.com

The table below outlines key considerations for scaling up the production of this compound.

| Parameter | Batch Processing Challenges | Continuous Flow Advantages | Optimization Strategies |

| Heat Transfer | Difficult to control in large volumes, risk of thermal runaways. | Superior heat exchange due to high surface-area-to-volume ratio. chim.it | Use of microreactors or tube reactors; precise temperature monitoring. |

| Mixing | Inconsistent mixing can lead to localized concentration gradients and side reactions. | Efficient and rapid mixing of reactants. chim.it | Static mixers within the flow path; optimization of flow rates. |

| Safety | Handling large quantities of reagents poses significant safety risks. | Smaller reactor volumes contain less material at any given time, increasing process safety. chim.it | Enclosed systems; real-time monitoring of pressure and temperature. |

| Scalability | Scale-up is not always linear and can require significant re-development. | Scalability is achieved by running the process for longer durations (scale-out) or by using multiple reactors in parallel. chim.it | Modular reactor design; developing a robust process model. |

| Product Consistency | Batch-to-batch variability can be high. | Produces a highly consistent product stream. | Implementing Process Analytical Technology (PAT) for real-time quality control. |

By focusing on these areas, particularly the adoption of continuous flow technology, the industrial production of this compound can be made more efficient, safer, and economically viable.

Reactivity and Reaction Mechanism Investigations of 2 Aminonicotinimidamide

Nucleophilic and Electrophilic Reactivity of the 2-Aminonicotinimidamide Core

The chemical behavior of this compound is characterized by the interplay of its constituent functional groups: a pyridine (B92270) ring, an amino group, and an imidamide moiety. This arrangement provides multiple sites for both nucleophilic and electrophilic attack, leading to a diverse range of chemical transformations. The reactivity of the molecule is significantly influenced by the electronic properties of these groups and their positions on the pyridine ring.

Reactions involving the pyridine nitrogen typically include protonation and alkylation. Protonation at the pyridine nitrogen is a fundamental acid-base reaction. Alkyl and acyl halides can react directly with the basic nitrogen atom to form quaternary salts. uomustansiriyah.edu.iq

The imidamide group, -C(=NH)NH2, possesses two nitrogen atoms with differing reactivity. The exocyclic amino group (-NH2) is generally more nucleophilic than the imino nitrogen (=NH) due to the lone pair of electrons being more available for donation. This amino group can participate in various substitution reactions.

The imidamide moiety as a whole can also be involved in reactions. For instance, the reaction of 2-aminonicotinonitrile with ammonia (B1221849) to form this compound proceeds via a nucleophilic attack on the nitrile carbon, forming an amidine intermediate which then rearranges. This highlights the nucleophilic character of the nitrogen atoms involved in the formation of the imidamide group.

The relative nucleophilicity of the different nitrogen atoms in this compound can be influenced by the reaction conditions. For example, in the presence of a strong base, deprotonation can occur at one of the nitrogen atoms, creating a more potent nucleophile.

The nature and position of substituents on the this compound core can significantly direct the course of a reaction. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density at various positions in the molecule, thereby influencing which site is more susceptible to nucleophilic or electrophilic attack.

For instance, the presence of an electron-withdrawing group on the pyridine ring would make the ring more electron-deficient and thus more susceptible to nucleophilic attack. masterorganicchemistry.com Conversely, an electron-donating group would make the ring more electron-rich and more reactive towards electrophiles. allen.in

Table 1: Predicted Effects of Substituents on the Reactivity of this compound

| Substituent Type at C4, C5, or C6 | Effect on Pyridine Ring | Predicted Major Reaction Pathway |

| Electron-Donating Group (e.g., -OCH3, -CH3) | Increased electron density | Electrophilic Aromatic Substitution |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Decreased electron density | Nucleophilic Aromatic Substitution |

Cycloaddition Reactions Involving this compound as a Key Component

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems. libretexts.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a ring. wikipedia.org The unique structure of this compound, with its combination of a heteroaromatic ring and a nucleophilic side chain, makes it a potentially valuable component in such reactions for the synthesis of fused heterocyclic compounds. researchgate.net

The term [X+Y] cycloaddition refers to a reaction where a molecule contributes X atoms and another contributes Y atoms to form a new ring. A well-known example is the [4+2] Diels-Alder reaction. uniurb.it In the context of this compound, the pyridine ring or parts of its structure could potentially act as a diene or dienophile component.

Furthermore, the imidamide group can participate in cycloaddition reactions. For example, it can react with isothiocyanates in the presence of a catalyst to form fused 1,2,4-thiadiazole (B1232254) derivatives. organic-chemistry.org This type of reaction demonstrates the utility of the imidamide moiety in constructing novel heterocyclic systems.

The formation of fused heterocycles often involves an initial reaction to form an intermediate that then undergoes an intramolecular cycloaddition. For instance, a reaction might be designed where a substituent is introduced onto the 2-amino group, which contains a dienophile, leading to an intramolecular Diels-Alder reaction with the pyridine ring acting as the diene. uc.pt

Table 2: Examples of Potential [X+Y] Cycloadditions with this compound Derivatives

| Reactant 1 | Reactant 2 | Cycloaddition Type | Potential Fused Heterocycle |

| This compound | Isothiocyanate | [3+2] | Fused 1,2,4-thiadiazole |

| Modified this compound (with diene) | Alkene | [4+2] | Fused pyridopyrimidine |

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. umn.edu They include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements. spcmc.ac.in The outcome of these reactions is often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.org

While specific examples of pericyclic reactions initiated directly by the parent this compound are not extensively documented, its structural features suggest potential for such transformations. For example, derivatives of this compound could be designed to undergo electrocyclic ring closure or sigmatropic rearrangements.

An electrocyclic reaction involves the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. spcmc.ac.in A suitably substituted this compound derivative could potentially undergo such a reaction.

Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. spcmc.ac.in The Fischer indole (B1671886) synthesis, for example, involves a vulcanchem.comvulcanchem.com-sigmatropic shift. uomustansiriyah.edu.iq It is conceivable that derivatives of this compound could be designed to undergo analogous rearrangements to form novel fused heterocyclic structures.

Further research in this area could uncover new synthetic routes to complex nitrogen-containing heterocycles based on the pericyclic reactivity of this compound and its derivatives.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. sigmaaldrich.comslideshare.netmdpi.com The structure of this compound, with its multiple nitrogen atoms, suggests it can act as a versatile ligand or substrate in such catalytic systems. The pyridine nitrogen, the exocyclic amino group, and the imidamide functional group can all serve as coordination sites for a transition metal, potentially influencing the compound's reactivity and the regioselectivity of its transformations. rsc.orgnih.gov

Cross-coupling reactions, which join two different molecular fragments with the aid of a metal catalyst, are fundamental transformations in modern organic synthesis. sigmaaldrich.comwikipedia.org The general mechanism often involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov For a molecule like this compound to participate as a substrate, it would typically require a leaving group (like a halide) on the pyridine ring, or one of the N-H bonds could be utilized in C-N coupling reactions.

While specific examples utilizing this compound as a substrate in canonical cross-coupling reactions are not extensively reported, the 2-aminopyridine (B139424) framework is a common participant. For instance, N-aryl-2-aminopyridines are widely used in coupling reactions. rsc.org Based on the functional groups present, one can postulate several potential cross-coupling scenarios for this compound or its derivatives.

Table 1: Potential Cross-Coupling Reactions of the this compound Scaffold

| Coupling Type | Potential Reactants | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | 2-Amino-X-nicotinimidamide (X=Br, Cl) + Arylboronic Acid | Pd(PPh₃)₄, Base | 2-Amino-aryl-nicotinimidamide |

| Buchwald-Hartwig | This compound + Aryl Halide | Pd Catalyst, Ligand (e.g., BINAP), Base | N-Aryl-2-aminonicotinimidamide |

| Sonogashira | 2-Amino-X-nicotinimidamide (X=Br, Cl) + Terminal Alkyne | Pd/Cu Catalyst, Base | 2-Amino-alkynyl-nicotinimidamide |

| Heck | 2-Amino-X-nicotinimidamide (X=Br, Cl) + Alkene | Pd Catalyst, Base | 2-Amino-alkenyl-nicotinimidamide |

This table represents hypothetical reactions based on established cross-coupling methodologies applied to the functional groups present in the this compound structure. X represents a leaving group.

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of substrates, offering a more atom-economical synthetic route. thieme-connect.depkusz.edu.cn This approach relies on the use of a directing group within the substrate to chelate to the metal catalyst and position it for selective cleavage of a specific C-H bond. nih.govprinceton.edu

The 2-aminopyridine moiety is a well-established and powerful directing group in transition metal-catalyzed C-H functionalization. rsc.orgnih.gov The pyridine nitrogen and the exocyclic amine can form a stable five-membered cyclometalated intermediate, which directs the activation of C-H bonds at the ortho-position of an N-aryl substituent or potentially at the C-3 position of the pyridine ring itself. nih.gov In this compound, the pyridine nitrogen and the primary amino group could similarly direct a catalyst. Furthermore, the imidamide group (-C(=NH)NH₂) also contains nitrogen atoms with lone pairs that could participate in metal coordination and direct C-H activation, although this is less commonly documented than for the simple amino group. The plausible formation of a rhodacycle or palladacycle intermediate would be the key step in such a transformation. snnu.edu.cn

Table 2: Potential Directing Group Effects in C-H Activation of a Substituted this compound

| Directing Group Moiety | Metal Catalyst (Example) | Site of C-H Activation | Potential Coupling Partner |

| 2-Aminopyridine | Rh(III), Pd(II) | ortho-C-H of an N-aryl substituent | Alkenes, Alkynes |

| Imidamide | Ru(II), Co(III) | ortho-C-H of the pyridine ring (C4) | Diazo compounds, Alkynes |

This table outlines plausible C-H activation scenarios based on known directing group abilities of the functional groups within the molecule. These are projected pathways and require experimental validation.

Mechanistic Elucidation of this compound Reactions

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and broader application. This involves studying reaction rates, identifying transient species, and determining the stereochemical course of the transformation.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. libretexts.orgnih.gov It is defined as the ratio of the reaction rate of a substrate with a lighter isotope to that of the same substrate with a heavier isotope (e.g., kH/kD). wikipedia.org A primary KIE (typically > 2) is observed when a bond to the isotope is broken in the rate-limiting step. princeton.edu A secondary KIE (usually closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond cleavage but where hybridization or the steric environment changes during the rate-limiting step. wikipedia.org

In the context of a hypothetical C-H activation reaction of this compound, measuring the KIE would be critical. For example, if a C-H bond on an N-aryl substituent is functionalized, comparing the reaction rate of the standard substrate with its deuterated analogue would reveal if the C-H cleavage is rate-limiting.

Table 3: Interpreting Potential Kinetic Isotope Effects (KIE) for a Hypothetical C-H Arylation

| Experiment | Observed KIE (kH/kD) | Mechanistic Implication |

| Intermolecular competition between Ar-H and Ar-D substrates | ~ 1 | C-H bond cleavage is not the rate-determining step. |

| Intermolecular competition between Ar-H and Ar-D substrates | > 2 | C-H bond cleavage is likely part of the rate-determining step. |

This table provides a general framework for how KIE studies could be used to elucidate the mechanism of potential reactions involving this compound.

Reaction intermediates are transient species formed during the conversion of reactants to products. allen.inyoutube.com Their identification provides direct evidence for a proposed reaction pathway. wikipedia.org Techniques such as low-temperature NMR spectroscopy, in-situ IR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) are commonly employed to detect and characterize these fleeting molecules. nih.gov

For transition metal-catalyzed reactions of this compound, key intermediates would be organometallic complexes. americanscientist.org In a C-H activation pathway, the crucial intermediate would be a cyclometalated species where the metal is bound to both a nitrogen atom and a carbon atom of the substrate. nih.govsnnu.edu.cn Characterizing such an intermediate, for instance by isolating it and obtaining an X-ray crystal structure, would provide definitive proof of the chelation-assisted mechanism.

Table 4: Potential Intermediates and Methods for Their Detection

| Reaction Type | Hypothetical Intermediate | Potential Detection Method |

| C-H Activation | Cyclometalated Pd(II) or Rh(III) complex | ESI-MS, NMR Spectroscopy, X-ray Crystallography (if stable) |

| Cross-Coupling | Oxidative addition complex (e.g., LₙPd(Aryl)(X)) | In-situ NMR, ESI-MS |

| Reductive Elimination | Pre-reductive elimination complex (e.g., LₙPd(Aryl)(R)) | Computational Modeling, Kinetic Analysis |

This table lists hypothetical intermediates for potential reactions and the standard techniques used for their characterization.

Stereochemistry is a critical aspect of chemical reactions, especially in the synthesis of chiral molecules for pharmaceutical applications. lumenlearning.com A reaction is stereoselective if it preferentially forms one stereoisomer over another. wikipedia.orgmasterorganicchemistry.com This can be further classified as diastereoselective (favoring one diastereomer) or enantioselective (favoring one enantiomer). wikipedia.org

This compound is an achiral molecule. However, a reaction could introduce one or more stereocenters. For example, the addition of a nucleophile to a prochiral ketone directed by the this compound scaffold could generate diastereomers. saskoer.ca Achieving enantioselectivity in a reaction starting from an achiral substrate like this compound would necessitate the use of a chiral catalyst, reagent, or auxiliary. nih.govmdpi.comrsc.org For instance, a palladium-catalyzed C-H functionalization could be rendered enantioselective by employing a catalyst system with a chiral ligand, such as a chiral phosphine (B1218219) or a chiral N-heterocyclic carbene. While no such reactions have been specifically reported for this compound, it is a principal area of modern catalysis research. nih.gov

Table 5: Principles of Stereochemical Control in Potential Reactions

| Stereochemical Goal | Strategy | Example |

| Diastereoselectivity | Substrate control (using a chiral derivative of this compound) | An existing stereocenter on a substituent directs the approach of a reagent to a prochiral center. |

| Enantioselectivity | Catalyst control (using a chiral catalyst with achiral this compound) | A transition metal complex with a chiral ligand (e.g., (R)-BINAP) catalyzes a C-C bond formation, creating a new stereocenter with high enantiomeric excess. |

This table illustrates general strategies for achieving stereocontrol in chemical reactions, which are hypothetically applicable to the this compound scaffold.

Theoretical and Computational Chemistry Studies of 2 Aminonicotinimidamide

Quantum Chemical Characterization of 2-Aminonicotinimidamide Electronic Structure

A foundational step in understanding the chemical behavior of this compound would involve a thorough quantum chemical characterization of its electronic structure.

Density Functional Theory (DFT) and Ab Initio Calculations

To probe the electronic properties of this compound, researchers would typically employ Density Functional Theory (DFT) and ab initio methods. nih.govlibretexts.orgnih.gov DFT methods, such as those utilizing the B3LYP functional, are often chosen for their balance of computational cost and accuracy in predicting molecular geometries and energies. nih.gov Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory and can provide benchmark results. nih.govrsc.org These methods are fundamental to computational chemistry for investigating molecular properties. libretexts.org

A systematic study would involve geometry optimization of the this compound molecule to find its most stable three-dimensional structure. Subsequent frequency calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Charge Distribution, Frontier Molecular Orbitals, and Reactivity Descriptors

Analysis of the charge distribution within the this compound molecule would reveal the locations of electron-rich and electron-deficient regions, providing clues about its electrostatic interactions and reactivity. nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.netyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap is a key indicator of chemical stability. youtube.com

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the this compound molecule would be explored through conformational analysis and molecular dynamics simulations.

Potential Energy Surface Exploration and Isomerism

A detailed exploration of the potential energy surface (PES) would identify the various stable conformations (isomers) of this compound and the energy barriers between them. This involves systematically changing key dihedral angles within the molecule and calculating the corresponding energy, a process known as a potential energy scan. nih.gov The resulting PES provides a map of the molecule's conformational possibilities. The study of different conformers and their relative energies is known as conformational analysis.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational methods could also be employed to model the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways and identifying the transition state structures, researchers can calculate activation energies and predict reaction rates. This would be invaluable for understanding its synthesis, degradation, or its interactions with other molecules.

Transition State Characterization and Reaction Pathway Prediction

Information regarding the transition state characterization and reaction pathway prediction for this compound is not available in published literature. Such studies would typically involve computational methods to map the potential energy surface of a reaction involving this molecule. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, providing a quantitative measure of the reaction's feasibility. The intrinsic reaction coordinate (IRC) method is often used to confirm that the identified transition state correctly connects the reactants and products.

Catalytic Cycle Simulations and Energy Profiles

There are no documented catalytic cycle simulations or energy profiles specifically involving this compound. If this molecule were to be investigated as a catalyst or a substrate in a catalytic reaction, computational chemists would model the entire catalytic cycle. This would involve calculating the energies of all intermediates and transition states to construct a complete energy profile. This profile would reveal the rate-determining step of the reaction and provide insights into how the catalyst's efficiency could be improved.

Spectroscopic Property Prediction and Interpretation for this compound

NMR Chemical Shift Predictions and Corroboration with Experimental Data

No computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound have been found. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. These theoretical predictions, when compared with experimental data, can help confirm the structure of a synthesized compound and aid in the assignment of complex spectra. Without experimental or computational data, a table of predicted chemical shifts cannot be generated.

Vibrational Frequencies and Infrared/Raman Spectra Analysis

Similarly, there is no available research on the calculated vibrational frequencies and the corresponding theoretical Infrared (IR) and Raman spectra of this compound. Such calculations are typically performed using frequency analysis at the optimized geometry of the molecule. The resulting theoretical spectra are invaluable for interpreting experimental IR and Raman data, allowing for the assignment of specific vibrational modes to the observed spectral bands. This analysis provides a detailed picture of the molecule's vibrational framework.

2 Aminonicotinimidamide As a Key Synthetic Building Block in Heterocyclic Chemistry

Construction of Fused Pyridine (B92270) Heterocycles from 2-Aminonicotinimidamide

The strategic placement of reactive sites on the this compound scaffold makes it an ideal starting point for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heterocyclic systems where a pyridine ring is fused to another heterocycle. While this compound itself may be generated in situ from more common precursors like 2-aminonicotinonitrile or 2-aminonicotinamide, its role as a key intermediate is central to the synthesis of these fused systems.

One of the most prominent applications of this compound and its precursors is in the synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold. This bicyclic system is a core component of numerous biologically active molecules. The formation of the pyrimidine (B1678525) ring typically involves the reaction of the 2-amino group and the adjacent amidine (or a group that converts to it) with a two-carbon electrophilic synthon.

Common synthetic strategies often start with 2-aminonicotinamide or 2-aminonicotinonitrile. For example, the reaction of 2-aminonicotinamides with orthoesters, such as triethyl orthoacetate or triethyl orthopropionate, in the presence of acetic acid provides a convenient and scalable route to 2,3-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones. organic-chemistry.org This reaction proceeds through a presumed N-acylamidine intermediate which then undergoes intramolecular cyclization. Similarly, 2-aminonicotinonitrile can be converted to the target pyridopyrimidines by reaction with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or isothiocyanates, which help construct the pyrimidine ring. researchgate.net The reaction of 2-aminonicotinonitrile with N,N-dimethyl-N'-substituted phenyl formimidamide is another effective method for generating the pyridopyrimidine core. researchgate.net

The versatility of these methods allows for the introduction of various substituents onto the heterocyclic core, as summarized in the table below.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from 2-Aminopyridine (B139424) Precursors Data derived from referenced studies. organic-chemistry.orgresearchgate.net

| Starting Material | Reagent(s) | Product Class | Reported Yields | Reference |

|---|---|---|---|---|

| 2-Aminonicotinamide | Triethyl Orthoacetate / Acetic Acid | 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one | Good to Excellent | organic-chemistry.org |

| 2-Aminonicotinamide | Triethyl Orthopropionate / Acetic Acid | 2-Ethylpyrido[2,3-d]pyrimidin-4(3H)-one | Good to Excellent | organic-chemistry.org |

| 2-Aminonicotinonitrile | N,N-Dimethyl-N'-phenyl formimidamide | 4-(Phenylamino)pyrido[2,3-d]pyrimidine | Not specified | researchgate.net |

| 2-Aminonicotinonitrile | Phenyl isothiocyanate | 4-Anilino-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine | Not specified | researchgate.net |

The synthetic utility of this compound extends beyond pyridopyrimidines to more complex, multi-ring systems. The pyrido[2,3-d]pyrimidine core, once formed, can serve as a scaffold for further annulation reactions, leading to tricyclic and tetracyclic heterocycles.

For instance, research has demonstrated the synthesis of pyridopyrimidotriazine, pyridotriazolopyrimidine, and pyridotetrazolopyrimidine derivatives starting from functionalized pyrido[2,3-d]pyrimidines. researchgate.net These subsequent cyclizations often involve functional groups introduced onto the pyrimidine ring, showcasing a modular approach to building complex polycyclic structures. A typical sequence involves preparing a substituted pyrido[2,3-d]pyrimidine from a 2-aminonicotinonitrile precursor, followed by reaction with reagents like hydrazine (B178648) or sodium azide (B81097) to build the third heterocyclic ring. researchgate.net

Another important class of fused pyridines accessible from related precursors are the 1,2,3-triazolo[4,5-b]pyridines. researchgate.net Although not directly starting from this compound, the synthetic logic of using ortho-functionalized aminopyridines for cyclization is a shared principle. These syntheses highlight the broader potential of aminopyridine derivatives with nitrogen-rich functional groups in the construction of diverse fused heterocyclic systems.

Utilization of this compound in the Synthesis of Diverse Nitrogen Heterocycles

Beyond serving as a precursor for fused ring systems, the distinct reactivity of the amino and amidino groups in this compound allows for its use in constructing a variety of other nitrogen-containing heterocycles.

The carboximidamide (amidine) group is a versatile functional group that can participate in a wide range of cyclization reactions to form five-membered heterocycles. frontiersin.org By treating the amidine moiety of a molecule like this compound as a synthon, chemists can access different heterocyclic cores. The amidine can act as a 1,3-dinucleophile, reacting with various electrophiles to build new rings.

Several important classes of heterocycles can be synthesized from an amidine precursor:

1,2,4-Triazoles : Amidines react with hydrazines or their derivatives to form 1,2,4-triazoles. acs.orgthieme-connect.com Copper-catalyzed methods have also been developed that enable the coupling of two amidine molecules or an amidine with a nitrile to yield substituted 1,2,4-triazoles. rsc.orgrsc.org

1,2,4-Thiadiazoles : The reaction of amidines with isothiocyanates provides a route to 5-amino-1,2,4-thiadiazoles. nih.gov Other methods include reactions with elemental sulfur or carbon disulfide under oxidative conditions. scilit.comresearchgate.net

1,2,4-Oxadiazoles : If the amidine is first acylated to form an N-acyl amidine, subsequent intramolecular cyclization, often promoted by an oxidizing agent like N-bromosuccinimide (NBS), yields 3,5-disubstituted-1,2,4-oxadiazoles. researchgate.netfigshare.com

Table 2: Heterocyclic Synthesis via Modification of the Amidine Group This table represents general transformations of the amidine functional group. thieme-connect.comrsc.orgnih.govfigshare.com

| Amidine Reacts With | Resulting Heterocycle | Key Reaction Type | Reference |

|---|---|---|---|

| Carboxylic Acid + Hydrazine | 1,2,4-Triazole | One-pot condensation/cyclization | thieme-connect.com |

| Amidine (self-coupling) | 1,2,4-Triazole | Copper-catalyzed oxidative dehydrogenation | rsc.org |

| Isothiocyanate | 1,2,4-Thiadiazole (B1232254) | Oxidative S-N bond formation | nih.gov |

| Carboxylic Acid (to form N-acyl amidine) | 1,2,4-Oxadiazole | Intramolecular oxidative cyclization | figshare.com |

This reactivity makes this compound a powerful building block, as either the pyridine-fused ring can be formed first, or the amidine group can be transformed into a different heterocycle before further modifications.

The concept of diversity-oriented synthesis aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov The this compound scaffold is well-suited for this purpose due to its multiple points of reactivity.

A synthetic strategy can be envisioned where the core scaffold is created and then elaborated in parallel fashion. For example, a pyrido[2,3-d]pyrimidine core can be synthesized from a 2-aminonicotinamide precursor. organic-chemistry.org Functional groups on this core can then be modified to generate a library of related compounds. This approach is crucial for exploring the structure-activity relationships (SAR) of a given pharmacophore. The development of robust synthetic routes to heterocyclic scaffolds is essential for their use as building blocks in combinatorial chemistry. researchgate.net Furthermore, the amidine group itself can be part of a linker connecting two different heterocyclic cores, creating novel diheterocyclic structures for screening libraries.

Strategic Applications in Scaffold Design for Complex Chemical Structures

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is responsible for the spatial arrangement of key functional groups that interact with a biological target. The design of novel scaffolds is a critical strategy for discovering new drugs, improving the properties of existing ones, and developing new intellectual property.

The pyrido[2,3-d]pyrimidine system, readily accessible from this compound precursors, is a "privileged scaffold" in drug discovery. This means it is capable of binding to multiple biological targets with high affinity. Derivatives have been reported to possess a wide range of biological activities, including:

Anticancer Activity : Many pyrido[2,3-d]pyrimidines act as kinase inhibitors, targeting enzymes like PIM-1 kinase or Epidermal Growth Factor Receptor (EGFR) kinase, which are often overactive in cancer cells. researchgate.netnih.gov

Antimicrobial and Antiviral Activity : The scaffold is found in compounds with activity against various pathogens. researchgate.net

Central Nervous System (CNS) Activity : Certain derivatives have shown potential as CNS depressants or anticonvulsants. researchgate.net

The strategic value of this compound lies in its ability to provide efficient access to these valuable scaffolds. By using this building block, medicinal chemists can rapidly assemble complex molecules and explore chemical space around a proven pharmacophore. The ability to modify both the pyridine ring and the fused pyrimidine ring, as well as derivatize the substituents, allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, which is a central goal of modern drug design.

Building Blocks for Macrocyclic Systems

Macrocycles, large ring structures typically containing 12 or more atoms, are of significant interest in fields ranging from materials science to medicinal chemistry due to their unique conformational properties and ability to act as hosts for smaller molecules. The synthesis of these structures often relies on bifunctional building blocks that can undergo cyclization reactions.

While the structural features of this compound would theoretically permit its use in the formation of macrocyclic frameworks, for instance, through reactions with dialdehydes or other electrophilic linkers, no such applications have been documented in peer-reviewed scientific journals. Consequently, there are no research findings, reaction schemes, or data tables to present on this topic.

Precursors for Supramolecular Assemblies (excluding biological activity)

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. These assemblies are held together by forces such as hydrogen bonding, π-π stacking, and metal coordination. The pyridine nitrogen, amino group, and amidine functionality of this compound offer multiple sites for such non-covalent interactions.

However, a thorough search of the available chemical literature and databases has not yielded any studies that investigate the role of this compound as a precursor for the formation of non-biological supramolecular assemblies. There is no data on its self-assembly properties or its use in constructing higher-order molecular architectures through non-covalent forces.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Aminonicotinimidamide and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. nih.govnih.gov It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. nih.govnih.gov

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) NMR provides initial structural information, complex molecules like 2-Aminonicotinimidamide, with multiple nitrogen atoms and a substituted pyridine (B92270) ring, often exhibit overlapping signals that complicate direct interpretation. researchgate.net Two-dimensional (2D) NMR experiments are indispensable for resolving these ambiguities by spreading the spectral information across two frequency axes. youtube.comrutgers.edu

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the protons on the pyridine ring, helping to assign their specific positions (H4, H5, H6).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation). sdsu.edu This is crucial for assigning the carbon signals of the pyridine ring by linking them to their already assigned protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This technique is particularly powerful for identifying quaternary carbons, such as the C2, C3, and the imidamide carbon in this compound, by observing their correlations with nearby protons. For instance, the imidamide proton would show a correlation to the C3 carbon of the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded. masonaco.org This is instrumental in determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal through-space interactions between the amino group protons and the H4 proton of the pyridine ring, providing insights into the preferred orientation of the substituents.

A hypothetical 2D NMR data table for this compound is presented below, illustrating the expected correlations that would be used for its structural confirmation.

| Proton (δ, ppm) | 1H-1H COSY Correlations (δ, ppm) | 1H-13C HSQC Correlations (δ, ppm) | 1H-13C HMBC Correlations (δ, ppm) |

| H4 | H5 | C4 | C2, C3, C5, C6 |

| H5 | H4, H6 | C5 | C3, C4, C6 |

| H6 | H5 | C6 | C2, C4, C5 |

| -NH2 | - | - | C2, C3 |

| =NH | -NH2 (amide) | - | C(imidamide) |

| -NH2 (amide) | =NH | - | C(imidamide), C3 |

Isotopic Labeling for Complex Structure Determination

In cases of extreme spectral overlap or for probing specific metabolic pathways, isotopic labeling can be a powerful tool. kit.edu Introducing isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) at specific positions in the molecule can simplify spectra and provide definitive assignment of signals. shimadzu.comnih.govlucerna-chem.ch For instance, synthesizing this compound with a ¹⁵N-labeled amino group would allow for direct observation of this nitrogen in ¹⁵N NMR spectra and would also influence the signals of adjacent protons in ¹H NMR, confirming their proximity. While not routinely necessary for a molecule of this size, isotopic labeling is an advanced technique available for resolving complex structural problems, particularly in the study of its intermediates or metabolic products. nih.govnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. wikipedia.orgemory.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. measurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental formula of a molecule, a critical step in confirming the identity of this compound and its intermediates. measurlabs.com For example, the exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition, C₆H₈N₄.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. wikipedia.orgresearchgate.net This technique provides a "fingerprint" of the molecule and allows for detailed structural elucidation by piecing together the fragments. researchgate.net The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of ammonia (B1221849) (NH₃) from the amino or imidamide groups, and fragmentation of the pyridine ring. nih.gov Studying the fragmentation pathways of synthetic intermediates is also crucial for confirming their structures before proceeding to the next synthetic step.

A table of expected HRMS and major MS/MS fragments for this compound is shown below.

| Ion | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | 151.0822 | Parent Ion |

| [M+H - NH₃]⁺ | 134.0556 | Loss of ammonia |

| [M+H - CH₂N₂]⁺ | 109.0607 | Loss of the imidamide moiety |

| [C₅H₄N₂]⁺ | 93.0447 | Pyridine ring fragment |

Future Research Directions and Unexplored Reactivity of 2 Aminonicotinimidamide

Development of Novel Catalytic Systems for 2-Aminonicotinimidamide Transformations

The exploration of catalytic transformations of this compound is a promising area for future research. While direct catalytic studies on this specific molecule are limited, the extensive research on related aminopyridine and nicotinamide (B372718) scaffolds provides a strong foundation for proposing new catalytic systems.

Transition-metal catalysis has proven to be a powerful tool for the functionalization of pyridine (B92270) rings. rsc.orgrsc.orgthieme-connect.com Future work could focus on applying and adapting these methods to this compound. The presence of multiple nitrogen atoms in the molecule offers various coordination modes for metal catalysts, which could be exploited for site-selective functionalization. For instance, the development of catalysts that can selectively activate C-H bonds at different positions on the pyridine ring would open up new avenues for creating a diverse range of derivatives.

Recent advancements in ruthenium-catalyzed amination of aminopyridines, which proceed via a π-coordination activation mechanism, offer a novel strategy that could be applied to this compound. acs.org This approach could enable the direct substitution of the amino group, providing a streamlined route to novel substituted nicotinimidamides.

Furthermore, the imidamide moiety itself presents a unique handle for catalytic transformations. Research into catalysts that can selectively interact with and transform the imidamide group, without affecting the aminopyridine core, would be highly valuable. This could include catalytic hydrolysis, reduction, or coupling reactions to introduce new functionalities.

Table 1: Potential Catalytic Transformations for this compound

| Catalytic System | Potential Transformation | Expected Outcome |

| Palladium or Rhodium Catalysts | C-H Arylation/Alkylation | Functionalization of the pyridine ring |

| Ruthenium π-Coordination Catalysts | Amino Group Exchange | Synthesis of novel N-substituted derivatives |

| Lewis Acid Catalysts | Imidamide Functionalization | Selective modification of the imidamide group |

| Copper-catalyzed Cross-Coupling | C-N Bond Formation | Introduction of diverse amine functionalities |

Investigation of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound remains largely uncharted territory. The inherent electronic properties of the aminopyridine and imidamide groups suggest that this molecule could exhibit interesting reactivity under photochemical or electrochemical conditions.

Photochemical Reactivity: Studies on other aminopyridines have shown that they can undergo photochemical reactions such as dimerization and amination. openmedicinalchemistryjournal.com It is plausible that this compound could participate in similar transformations upon irradiation with light. Future research could investigate the potential for [2+2] cycloadditions or other photochemically induced cyclization reactions, which could lead to the synthesis of novel polycyclic heterocyclic systems. msu.edu The use of photoredox catalysis, a powerful tool in modern organic synthesis, could also be explored to generate radical intermediates from this compound, enabling a wide range of functionalization reactions. acs.orgnih.govibs.re.kr

Electrochemical Reactivity: The electrochemical properties of nicotinamide and its analogs have been a subject of interest, particularly in the context of NAD+/NADH mimics. nih.govnih.gov The imidamide group in this compound is expected to have a different redox potential compared to the amide group in nicotinamide, which could lead to unique electrochemical behavior. Cyclic voltammetry and other electrochemical techniques could be employed to study the oxidation and reduction processes of this compound. arcjournals.org Such studies could reveal the potential for electrosynthesis of new derivatives, offering a green and efficient alternative to traditional chemical methods. beilstein-journals.org

Exploration of Sustainable Synthetic Approaches for this compound and its Derivatives

The development of green and sustainable methods for the synthesis of this compound and its derivatives is a critical area for future research. jocpr.comresearchgate.net Traditional synthetic methods often rely on harsh reaction conditions and stoichiometric reagents, leading to significant waste generation.

One promising approach is the use of multicomponent reactions (MCRs), which can generate molecular complexity in a single step from simple starting materials. nih.govmdpi.com Designing an MCR that incorporates the this compound scaffold would be a highly efficient and atom-economical strategy for generating libraries of novel compounds.

The use of green solvents, such as water or bio-based solvents, and the development of catalyst-free or solvent-free reaction conditions are other important avenues to explore. nih.govnih.gov Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for the synthesis of related heterocyclic compounds and could be a valuable tool for the synthesis of this compound derivatives. researchgate.netscirp.orgresearchgate.net

Furthermore, the development of recyclable catalysts, such as heterogeneous catalysts or biocatalysts, would significantly improve the sustainability of the synthetic processes. frontiersin.orgmdpi.commdpi.com

Table 2: Comparison of Potential Sustainable Synthetic Methods

| Synthetic Approach | Advantages | Potential Application for this compound |

| Multicomponent Reactions | High atom economy, step efficiency | Rapid generation of diverse derivatives |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Efficient synthesis of the core structure and its analogs |

| Green Catalysts (e.g., Biocatalysts) | High selectivity, mild conditions, recyclability | Enantioselective synthesis of chiral derivatives |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, simplified workup | Greener production of this compound |

Computational Design of Novel Reactions and Derivatives of this compound

Computational chemistry offers a powerful platform for accelerating the discovery of new reactions and designing novel derivatives of this compound with desired properties. tandfonline.comacs.orgeurjchem.com Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.govworldscientific.comacs.org

Predicting Reactivity: Computational studies can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various reaction pathways. mdpi.comrsc.orgrsc.org This information can guide the design of new synthetic strategies and help to rationalize experimental observations. For example, DFT calculations could be used to explore the mechanism of potential catalytic cycles or to predict the regioselectivity of photochemical reactions.

Designing Novel Derivatives: By systematically modifying the structure of this compound in silico, it is possible to predict the properties of a vast number of virtual derivatives. mdpi.com This approach, often referred to as computational screening, can be used to identify candidates with specific electronic, optical, or biological properties. For instance, computational models could be used to design derivatives with enhanced binding affinity to a particular biological target or with specific absorption and emission characteristics for materials science applications.

Table 3: Application of Computational Methods in this compound Research

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Reaction mechanism studies, reactivity prediction | Understanding reaction pathways and selectivity |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra | Designing derivatives with specific photophysical properties |

| Molecular Docking | Virtual screening for biological activity | Identifying potential drug candidates |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Characterizing intramolecular interactions |

Q & A

Q. How should researchers validate off-target effects of this compound in complex biological systems?

- Methodological Answer :

- Omics Approaches : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways.

- CRISPR Screening : Perform genome-wide knockout screens to pinpoint synthetic lethal interactions.

- Data Sharing : Deposit datasets in public repositories (e.g., GEO, PRIDE) with unique accession codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.